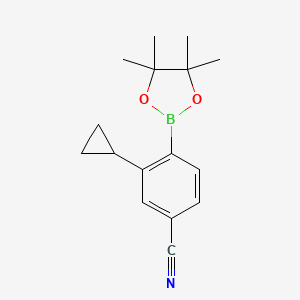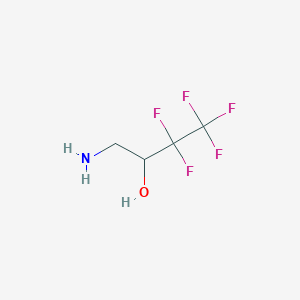
2-(Pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride is a heterocyclic compound that features a pyrrolidine ring fused with a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride typically involves the construction of the pyrrolidine and thiazole rings followed by their fusion. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a pyrrolidine derivative with a thiazole precursor in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the output .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(Pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the compound’s binding affinity to proteins, while the thiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
Pyrrolidine-2-one: A related compound with a similar pyrrolidine ring structure but different biological activities.
Pyrrolidine-2,5-dione: Another related compound with distinct chemical properties and applications.
Uniqueness: 2-(Pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride is unique due to its fused ring structure, which provides a distinct three-dimensional shape and electronic properties. This uniqueness can result in different biological activities and interactions compared to other similar compounds .
Propiedades
Fórmula molecular |
C8H11ClN2O2S |
|---|---|
Peso molecular |
234.70 g/mol |
Nombre IUPAC |
2-pyrrolidin-2-yl-1,3-thiazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H10N2O2S.ClH/c11-8(12)6-4-13-7(10-6)5-2-1-3-9-5;/h4-5,9H,1-3H2,(H,11,12);1H |
Clave InChI |
MTQXQFJSNPYVOJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C2=NC(=CS2)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl ((1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl)carbamate](/img/structure/B13512295.png)










![2-[4-(2-Fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride](/img/structure/B13512355.png)

![Methyl 2-{[1-(4-methoxyphenyl)ethyl]amino}acetate](/img/structure/B13512375.png)
